Acid-PEG3-NHS エステル

概要

説明

Acid-PEG3-NHS ester is a PEG linker containing a carboxylic acid and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .

Synthesis Analysis

The synthesis of Acid-PEG3-NHS ester involves the reaction of the carboxylic acid group with primary amine groups in the presence of activators such as EDC or HATU . This reaction forms a stable amide bond .Molecular Structure Analysis

The molecular formula of Acid-PEG3-NHS ester is C14H21NO9 . The structure includes a PEG linker, a carboxylic acid, and an NHS ester .Chemical Reactions Analysis

The NHS ester group in Acid-PEG3-NHS ester can react with primary amines (NH2) on the macromolecule very readily at pH 7-9 to form a stable, irreversible amide bond . This makes it an amine-reactive PEG reagent that is widely used in bioconjugation with antibodies (ADC), protein, peptide, and other molecules .Physical And Chemical Properties Analysis

Acid-PEG3-NHS ester has a molecular weight of 347.32 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . It also has a rotatable bond count of 14 . The exact mass is 347.12163125 g/mol , and the monoisotopic mass is also 347.12163125 g/mol . The topological polar surface area is 129 Ų .科学的研究の応用

タンパク質標識

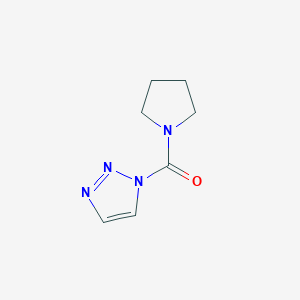

Acid-PEG3-NHS エステルの NHS エステルは、タンパク質の1級アミン (-NH2) を標識するために使用できます {svg_1}。これは、タンパク質の検出と分析に役立つタンパク質質量分析研究で特に役立ちます。

オリゴヌクレオチド修飾

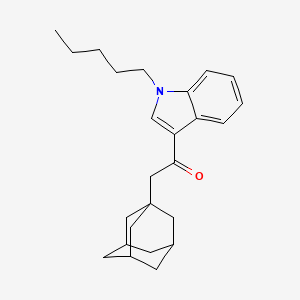

アミン修飾オリゴヌクレオチドは、Acid-PEG3-NHS エステルを使用して標識することもできます {svg_2}。これは、遺伝子研究やバイオエンジニアリングのさまざまな分野で役立ちます。

バイオコンジュゲートの溶解度向上

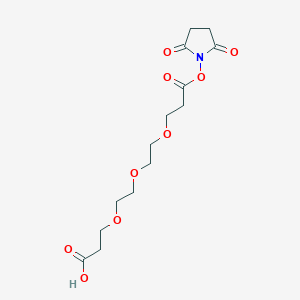

Acid-PEG3-NHS エステルの親水性 PEG スペーサーは、水性媒体中の溶解度を高めます {svg_3}。この特性は、疎水性薬物の溶解度を改善するために、ドラッグデリバリーシステムで利用できます。

安定なアミド結合の形成

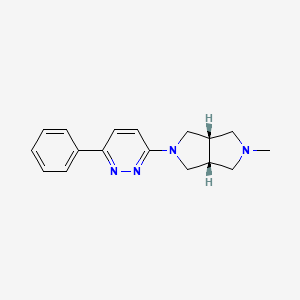

Acid-PEG3-NHS エステルの末端カルボン酸は、1級アミン基と反応して安定なアミド結合を形成できます {svg_4}。この反応は、さまざまなバイオコンジュゲートの合成に使用できます。

タンパク質のPEG化

Acid-PEG3-NHS エステルは、タンパク質のPEG化に使用できます {svg_5}。 PEG化は、タンパク質の安定性と溶解度を高め、免疫原性を低下させることができます {svg_6}.

クリックケミストリー

Acid-PEG3-NHS エステルに直接関係しませんが、アジド-PEG3-NHS エステルなどの同様の化合物は、クリックケミストリーで使用されます {svg_7}。 アジド基は、BCN、DBCO、プロパルギル基などのアルキンとクリックケミストリーを介して反応して、安定なトリアゾール結合を生成できます {svg_8}.

作用機序

Target of Action

Acid-PEG3-NHS ester primarily targets primary amines . These primary amines are predominantly found on the outside surfaces of proteins and are readily accessible for bioconjugation . The compound’s targets include proteins , peptides , amine-modified oligonucleotides , and other amine-containing molecules .

Mode of Action

The Acid-PEG3-NHS ester interacts with its targets through a two-step process. First, the terminal carboxylic acid of the compound reacts with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . Second, the NHS ester part of the compound is used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .

Biochemical Pathways

The Acid-PEG3-NHS ester affects the biochemical pathways by enabling the bioconjugation of various molecules. By forming a stable amide bond with primary amines, it allows for the attachment of different molecules to proteins, peptides, and other amine-containing molecules . This can affect various biochemical pathways depending on the specific molecules being conjugated.

Pharmacokinetics

The pharmacokinetics of Acid-PEG3-NHS ester are influenced by its hydrophilic PEG spacer , which increases its solubility in aqueous media . This property can enhance the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby improving its bioavailability.

Result of Action

The result of Acid-PEG3-NHS ester’s action is the formation of a stable amide bond between the compound and primary amines present in proteins, peptides, and other amine-containing molecules . This allows for the labeling or crosslinking of these molecules, which can be used in various research and therapeutic applications.

Action Environment

The action of Acid-PEG3-NHS ester is influenced by various environmental factors. Its solubility in aqueous media allows it to function effectively in biological environments . Furthermore, the stability of the amide bond it forms is influenced by the pH and temperature of the environment. The compound is typically stored at -20°C to maintain its stability .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

The terminal carboxylic acid of Acid-PEG3-NHS ester can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This property allows Acid-PEG3-NHS ester to interact with various biomolecules, including proteins and amine-modified oligonucleotides .

Molecular Mechanism

The NHS ester group in Acid-PEG3-NHS ester can react with primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules, forming a stable, irreversible amide bond . This reaction is often used to label these molecules, altering their properties and potentially their interactions with other biomolecules .

Metabolic Pathways

Given its ability to form stable amide bonds with primary amines, it could potentially interact with enzymes or cofactors that contain these groups .

Transport and Distribution

The hydrophilic PEG spacer in the compound could potentially influence its localization or accumulation .

Subcellular Localization

The properties of the PEG chain and the NHS ester group could potentially influence its localization to specific compartments or organelles .

特性

IUPAC Name |

3-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO9/c16-11-1-2-12(17)15(11)24-14(20)4-6-22-8-10-23-9-7-21-5-3-13(18)19/h1-10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYPWGXODZJYGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401119868 | |

| Record name | Propanoic acid, 3-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]-, 1-(2,5-dioxo-1-pyrrolidinyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401119868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1835759-79-9 | |

| Record name | Propanoic acid, 3-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]-, 1-(2,5-dioxo-1-pyrrolidinyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1835759-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]-, 1-(2,5-dioxo-1-pyrrolidinyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401119868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyano-N''-[(1s)-1-phenylethyl]-N'-5-quinolinyl-guanidine](/img/structure/B605058.png)

![5-(4-Butoxy-3-chlorophenyl)-N-[[2-(4-morpholinyl)-3-pyridinyl]methyl]-3-pyridinecarboxamide](/img/structure/B605060.png)

![1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid](/img/structure/B605066.png)

![4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B605068.png)